molecular formula C12H17NO2 B11893151 Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- CAS No. 65644-75-9

Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl-

Cat. No.: B11893151
CAS No.: 65644-75-9
M. Wt: 207.27 g/mol
InChI Key: XCKFPYYZKVZCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- is a member of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are found in various natural products. The compound’s structure includes a tetrahydroisoquinoline core with methoxy groups at positions 7 and 8 and a methyl group at position 2, making it a unique and interesting molecule for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the use of Ytterbium triflate (Yb(OTf)3) as a catalyst for the diastereoselective ring opening of bridged oxazolidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy and methyl substitutions.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at position 2.

    2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains additional hydroxyl groups.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 7 and 8 and a methyl group at position 2 differentiates it from other tetrahydroisoquinolines, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65644-75-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

7,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO2/c1-13-7-6-9-4-5-11(14-2)12(15-3)10(9)8-13/h4-5H,6-8H2,1-3H3

InChI Key

XCKFPYYZKVZCIR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.